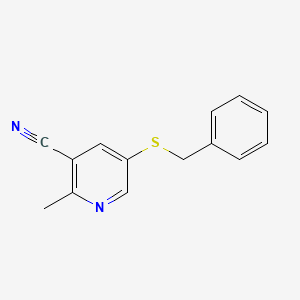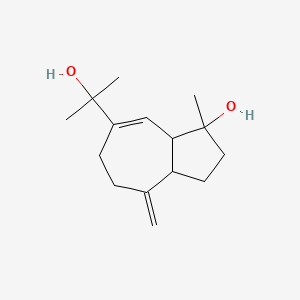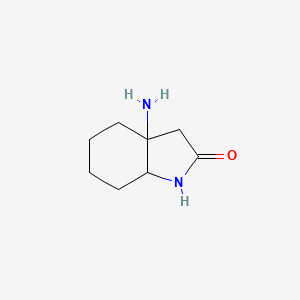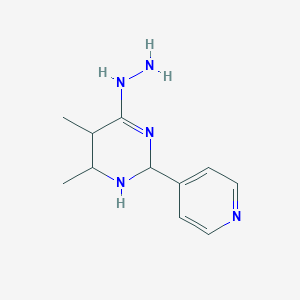
5-(Benzylsulfanyl)-2-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzylsulfanyl)-2-methylpyridine-3-carbonitrile is an organic compound characterized by a benzylsulfanyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-methylpyridine-3-carbonitrile typically involves the reaction of 2-methyl-3-cyanopyridine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-(Benzylsulfanyl)-2-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-(ベンジルスルファニル)-2-メチルピリジン-3-カルボニトリルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
医学: 抗菌活性や抗がん活性など、潜在的な治療効果について調査されています。
産業: ポリマーやコーティングなどの特定の特性を持つ材料の開発に使用されます。
作用機序
5-(ベンジルスルファニル)-2-メチルピリジン-3-カルボニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に作用し、その活性を調節する可能性があります。ベンジルスルファニル基は、化合物の細胞膜への浸透能力を高める可能性があり、ニトリル基は酵素の活性部位と相互作用することができます。
類似化合物との比較
類似化合物
- 5-(ベンジルスルファニル)-2,4(1H,3H)-ピリミジンジオン
- 2-(ベンジルスルファニル)ベンジリデンイミダゾロン
- チアゾール系化合物
独自性
5-(ベンジルスルファニル)-2-メチルピリジン-3-カルボニトリルは、ピリジン環にベンジルスルファニル基とニトリル基の両方が存在するため、独特です。これらの官能基の組み合わせにより、さまざまな用途に役立つ、独特の化学的および生物学的特性が生まれます。
特性
IUPAC Name |
5-benzylsulfanyl-2-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-13(8-15)7-14(9-16-11)17-10-12-5-3-2-4-6-12/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFFCHBQYSAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)SCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12314841.png)
![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)


![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)

![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)
![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate](/img/structure/B12314902.png)
